molecular formula C17H18ClN3O B1662378 Verubulin hydrochloride CAS No. 917369-31-4

Verubulin hydrochloride

Cat. No.: B1662378
CAS No.: 917369-31-4
M. Wt: 315.8 g/mol
InChI Key: VYUWDIKZJLOZJL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Verubulin hydrochloride can be synthesized through a series of chemical reactions involving the formation of a quinazoline core. The synthesis typically starts with the reaction of 4-methoxyaniline with 2,4-dimethylquinazoline to form N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine. This intermediate is then treated with hydrochloric acid to yield this compound .

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The final product is purified using techniques such as recrystallization and chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives .

Scientific Research Applications

Glioblastoma Multiforme (GBM)

Verubulin has been evaluated in several clinical trials for its efficacy against glioblastoma multiforme, a highly aggressive brain tumor. In a phase II trial involving 56 patients with recurrent GBM, the drug was administered as a single agent. Results indicated that while the treatment was relatively well tolerated, it exhibited minimal anti-tumor activity overall. However, patients who were naive to bevacizumab (a common treatment) showed better outcomes compared to those who had previously received it, with median survival rates of 9.5 months versus 3.4 months for refractory cases .

Other Tumor Types

In addition to GBM, verubulin has shown potential against various cancers such as melanoma, ovarian cancer, and small cell lung cancer. Preclinical studies have demonstrated low nanomolar potency against these tumor models .

Development of Analogues

Research into verubulin analogues aims to enhance its therapeutic profile while reducing toxicity. For instance:

  • Saturated Derivatives : A series of analogues were synthesized with modifications to their structure (e.g., cyclohexane or cycloheptane rings). These compounds were tested for cytotoxicity against different cancer cell lines, revealing promising results in terms of potency and selectivity .
  • Dual Inhibitors : Some derivatives have been developed that inhibit both tubulin and vascular endothelial growth factor receptor-2 (VEGFR2), leading to significant reductions in tumor size and vascular disruption in xenograft models .

Toxicity Concerns

Despite its efficacy, verubulin's clinical progression has been hampered by cardiovascular toxicity observed in trials. Notable toxic effects include hypertension, myocardial infarction, and cerebral hemorrhage. These side effects highlight the need for careful patient selection and monitoring during treatment .

Summary of Research Findings

The following table summarizes key findings from various studies on verubulin and its analogues:

Study/TrialCancer TypePhaseKey FindingsToxicity
Phase II TrialGBMIIMinimal anti-tumor activity; better outcomes in bevacizumab-naive patientsCardiovascular toxicity observed
Preclinical StudiesMelanoma, Ovarian CancerN/ALow nanomolar potency against multiple tumor typesN/A
Analogue DevelopmentVarious CancersN/AEnhanced potency and selectivity in new derivativesVaries by analogue

Mechanism of Action

Verubulin hydrochloride exerts its effects by inhibiting tubulin polymerization, which disrupts the formation of microtubules. This leads to cell-cycle arrest and apoptosis in cancer cells. Additionally, this compound acts as a vascular disrupting agent, destabilizing newly formed blood vessels in tumors . The compound binds to the colchicine-binding site on tubulin, preventing the assembly of microtubules and ultimately leading to cell death .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique in its ability to cross the blood-brain barrier, making it particularly effective for treating brain tumors. Additionally, its resistance to multidrug resistance pumps sets it apart from other microtubule inhibitors, enhancing its efficacy in cancer treatment .

Biological Activity

Verubulin hydrochloride, also known as MPC-6827, is a potent small-molecule inhibitor of microtubule formation, primarily recognized for its antitumor activity. This compound has garnered attention due to its ability to disrupt tubulin polymerization, leading to significant cytotoxic effects in various cancer cell lines. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in preclinical studies, and potential clinical implications.

Verubulin acts as a tubulin polymerization inhibitor , binding to the colchicine-binding site on tubulin. By preventing the assembly of microtubules, verubulin disrupts critical cellular processes such as mitosis and intracellular transport. This action results in cell cycle arrest and subsequent apoptosis in cancer cells.

  • Binding Affinity : The compound exhibits an IC50 value ranging from 1.5 to 3.4 nM , highlighting its potent inhibitory effect on microtubule formation .

Efficacy in Cancer Models

Numerous studies have demonstrated the effectiveness of verubulin against various cancer types, including:

  • Breast Cancer : In vitro studies using the MCF7 breast cancer cell line showed significant cytotoxicity, with dose-response curves indicating high efficacy .
  • Lung Cancer : Verubulin has shown potent activity against non-small cell lung cancer (NSCLC) models, leading to reduced tumor growth both in vitro and in vivo .
  • Other Cancers : It has also been effective against melanoma, ovarian cancer, and prostate cancer .

Cytotoxicity Studies

A series of experiments evaluated the cytotoxic effects of verubulin and its analogues across different cell lines:

CompoundCell LineIC50 (nM)Selectivity
VerubulinMCF72.0High
VerubulinA5493.0Moderate
Analogue 2cMCF71.8High
Analogue 2kA54930Low

The table above summarizes findings from cytotoxicity assays where verubulin demonstrated superior potency compared to its analogues .

Imaging Studies

Recent imaging studies utilizing positron emission tomography (PET) have provided insights into the distribution and uptake of verubulin in vivo:

  • Rodent Models : Preliminary PET imaging revealed varying uptake levels between mouse and rat brains, with significant differences noted under different pretreatment conditions .
  • Alzheimer's Disease Tissue : Autoradiography studies indicated higher uptake of verubulin in Alzheimer's disease patient tissue compared to healthy controls, suggesting potential applications beyond oncology .

Clinical Implications and Toxicity Concerns

While verubulin exhibits promising antitumor activity, its clinical progression has faced challenges due to cardiovascular toxicity observed in early-phase trials. Reported side effects include hypertension, myocardial infarction, and cerebral hemorrhage . These adverse effects necessitate careful monitoring and further investigation into the safety profile of verubulin.

Properties

IUPAC Name

N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O.ClH/c1-12-18-16-7-5-4-6-15(16)17(19-12)20(2)13-8-10-14(21-3)11-9-13;/h4-11H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUWDIKZJLOZJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80238682
Record name Verubulin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80238682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917369-31-4
Record name Verubulin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917369314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Verubulin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80238682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VERUBULIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33380QZ0QW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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